molecular formula C9H12IN3O B13026530 N-(tert-butyl)-5-iodopyridazine-3-carboxamide

N-(tert-butyl)-5-iodopyridazine-3-carboxamide

Cat. No.: B13026530
M. Wt: 305.12 g/mol
InChI Key: IIKGUFGVOYVVHE-UHFFFAOYSA-N
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Description

N-(tert-butyl)-5-iodopyridazine-3-carboxamide is a chemical compound that features a tert-butyl group, an iodine atom, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-5-iodopyridazine-3-carboxamide typically involves the reaction of 5-iodopyridazine-3-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-5-iodopyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the functional groups present in the molecule .

Scientific Research Applications

N-(tert-butyl)-5-iodopyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(tert-butyl)-5-iodopyridazine-3-carboxamide involves its interaction with specific molecular targets. The tert-butyl group and iodine atom can influence the compound’s binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating certain enzymes or receptors, thereby modulating biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-5-bromopyridazine-3-carboxamide
  • N-(tert-butyl)-5-chloropyridazine-3-carboxamide
  • N-(tert-butyl)-5-fluoropyridazine-3-carboxamide

Uniqueness

N-(tert-butyl)-5-iodopyridazine-3-carboxamide is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with other molecules .

Properties

Molecular Formula

C9H12IN3O

Molecular Weight

305.12 g/mol

IUPAC Name

N-tert-butyl-5-iodopyridazine-3-carboxamide

InChI

InChI=1S/C9H12IN3O/c1-9(2,3)12-8(14)7-4-6(10)5-11-13-7/h4-5H,1-3H3,(H,12,14)

InChI Key

IIKGUFGVOYVVHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=NN=CC(=C1)I

Origin of Product

United States

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